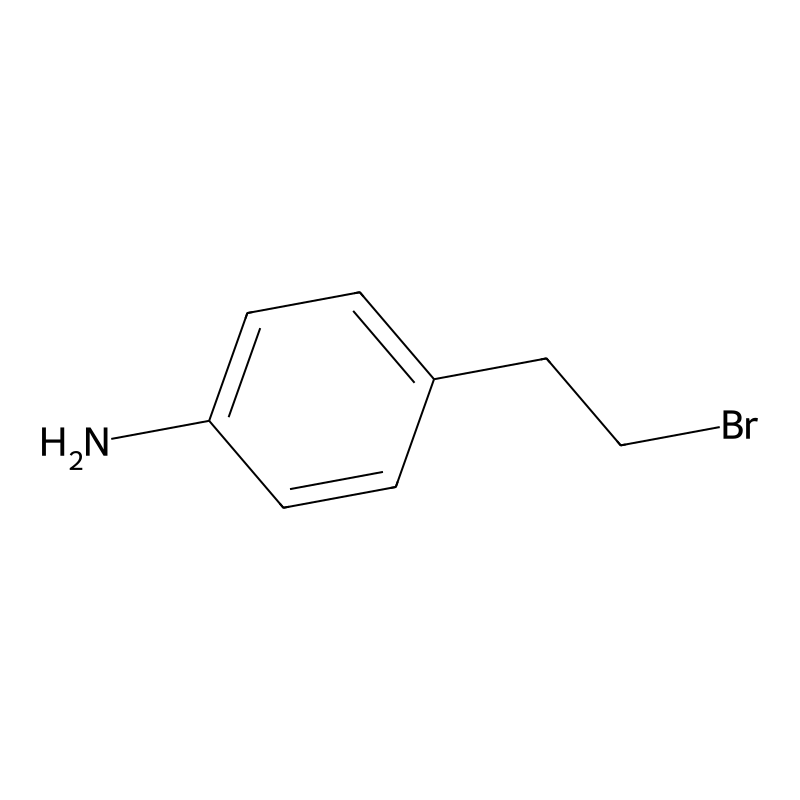

4-(2-Bromoethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

4-(2-Bromoethyl)aniline is an organic compound with the chemical formula C₈H₁₀BrN. It can be synthesized through various methods, including the reductive amination of 4-nitrophenethyl bromide with aniline using sodium borohydride as a reducing agent []. Additionally, it can be obtained through the reaction of 4-iodoaniline with 1,2-dibromoethane in the presence of copper(I) iodide [].

Potential applications:

While specific research applications of 4-(2-Bromoethyl)aniline are limited, its chemical structure suggests potential utility in various scientific fields:

Intermediate in organic synthesis

The presence of the bromoethyl group and the amine functionality makes 4-(2-Bromoethyl)aniline a potential intermediate for the synthesis of more complex molecules. The bromoethyl group can be readily substituted through nucleophilic substitution reactions, while the amine group can participate in various condensation reactions.

Bioconjugation

The amine group can be used to attach 4-(2-Bromoethyl)aniline to biomolecules like proteins, peptides, or antibodies. This conjugation strategy could be employed in drug delivery systems, where the bromoethyl group could serve as a linker or a site for further functionalization.

4-(2-Bromoethyl)aniline is an organic compound characterized by the molecular formula . It features a benzene ring with an amine group attached at the para position (4-position) and a bromoethyl side chain. The presence of the bromine atom enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

As 4-(2-Bromoethyl)aniline is primarily an intermediate, there is no reported specific mechanism of action in biological systems. Its role lies in its use for synthesizing other molecules with potential biological activities.

General Safety Practices

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

4-(2-Bromoethyl)aniline undergoes various chemical transformations, including:

- Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted anilines or thioethers.

- Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

While specific mechanisms of action for 4-(2-Bromoethyl)aniline in biological systems are not extensively documented, its potential lies in its ability to interact with various biological targets. The bromoethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, which could lead to significant biological effects. This property makes it a candidate for further research in medicinal chemistry, particularly concerning anti-cancer drug development.

Several synthetic routes exist for producing 4-(2-Bromoethyl)aniline:

- Bromination of 4-Ethylaniline: A common method involves brominating 4-ethylaniline using bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acetonitrile. This reaction is typically carried out under controlled conditions to ensure selective bromination at the ethyl group.

- Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated systems allow precise control over reaction parameters, minimizing by-product formation.

4-(2-Bromoethyl)aniline has several applications across different fields:

- Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: The compound is useful for studying the effects of brominated aromatic compounds on biological systems.

- Medicine: It acts as a precursor for potential therapeutic agents, particularly in developing anti-cancer drugs.

- Industry: Its applications extend to producing dyes, pigments, and other specialty chemicals.

Interaction studies involving 4-(2-Bromoethyl)aniline are crucial for understanding its reactivity and potential biological effects. Research may focus on how this compound interacts with nucleophiles and electrophiles, revealing insights into its behavior in synthetic pathways and biological systems. Investigating its interactions with enzymes or receptors can provide valuable information for drug design.

4-(2-Bromoethyl)aniline shares structural similarities with several compounds. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Chloroethyl)aniline | Chlorine instead of bromine | More stable under certain conditions |

| 4-(2-Fluoroethyl)aniline | Fluorine instead of bromine | Different reactivity and biological properties |

| 4-(2-Iodoethyl)aniline | Iodine instead of bromine | Larger size and lower bond dissociation energy |

| 4-Ethylaniline | Simple aromatic amine without halogen | Less reactive; used in dye synthesis |

The uniqueness of 4-(2-Bromoethyl)aniline stems from the presence of the bromo group, which imparts specific reactivity patterns and potential biological activity. The bromo group is generally more reactive than chloro or fluoro groups, making it a valuable intermediate in organic synthesis.